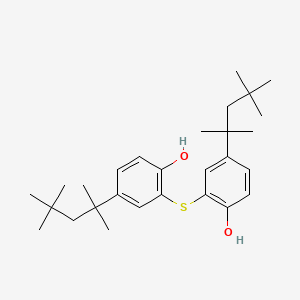

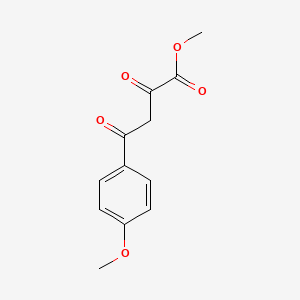

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Overview

Description

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, also known as methyl salicylate, is an organic compound with the molecular formula C9H10O4. It is a colorless, viscous liquid with a sweet, fruity aroma and a sharp, burning taste. It is a naturally occurring ester of salicylic acid and methanol, and is widely used as a fragrance, flavoring, and preservative in a variety of products, including cosmetics, food, and pharmaceuticals. It has also been used as an analgesic and anti-inflammatory agent in traditional medicine.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: is a valuable precursor in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The compound can undergo cycloaddition reactions to form various heterocycles, including triazoles . These heterocycles are known for their significant biological activities and are found in several medications, such as tazobactam and carboxyamidotriazole .

Development of Antidepressants

The compound serves as a starting material for the synthesis of secondary amines, which are key constituents in many pharmaceuticals. Secondary amines derived from Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate can be used to develop antidepressants like clomipramine and desipramine .

Agricultural Chemicals Synthesis

Secondary amines obtained from this compound also find applications in the synthesis of agrochemicals. These chemicals play a vital role in enhancing crop protection and yield .

Production of Azo Dyes

The compound’s derivatives are important intermediates in the production of azo dyes. Azo dyes are widely used in textile industries for their vibrant colors and stability .

Crystallography and Structural Analysis

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: derivatives can be crystallized and analyzed using X-ray crystallography to determine molecular structures, which is essential for understanding compound interactions and reactivity .

Synthesis of Analgesics

The compound is also instrumental in the synthesis of opiate analgesics, such as codeine and morphine. These are critical in pain management and treatment .

properties

IUPAC Name |

methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-9-5-3-8(4-6-9)10(13)7-11(14)12(15)17-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKKVNLCWKPWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308733 | |

| Record name | methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

CAS RN |

39757-31-8 | |

| Record name | 39757-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)